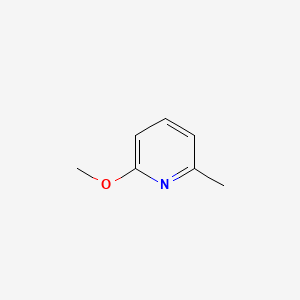

2-Methoxy-6-methylpyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Applied Sciences

Pyridine, a heterocyclic aromatic compound containing a nitrogen atom in its six-membered ring, and its derivatives are fundamental components in the landscape of organic chemistry. numberanalytics.comnih.gov Their unique electronic properties, arising from the electronegative nitrogen atom, render them susceptible to a variety of chemical transformations, making them invaluable in the synthesis of complex molecules. mdpi.com Pyridine derivatives are ubiquitous in nature, forming the core structure of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov

In the realm of applied sciences, the significance of pyridine derivatives is vast and multifaceted. They are integral to the pharmaceutical industry, forming the structural backbone of numerous drugs. nih.govresearchgate.net Furthermore, their applications extend to the agrochemical sector, where they are used in the formulation of pesticides and herbicides. chemimpex.com The versatility of pyridine derivatives also finds utility in materials science for the development of functional materials and in the flavor and fragrance industry. chemimpex.comchemimpex.com

Role of 2-Methoxy-6-methylpyridine as a Versatile Chemical Building Block

This compound, also known as 6-methoxy-2-picoline, is a colorless to light yellow liquid with the molecular formula C₇H₉NO. chemimpex.comtcichemicals.com Its structure, featuring a pyridine ring substituted with a methoxy (B1213986) group at the 2-position and a methyl group at the 6-position, makes it a highly versatile intermediate in organic synthesis. chemimpex.comchemimpex.com The presence of these functional groups allows for a wide range of chemical modifications, enabling the synthesis of more complex molecules.

The methoxy group enhances the compound's reactivity and solubility, while the methyl group can undergo various reactions, such as deprotonation, to introduce other functional groups. chemimpex.comtandfonline.com This reactivity makes this compound a valuable precursor in the production of pharmaceuticals, agrochemicals, and other fine chemicals. chemimpex.comchemimpex.com For instance, it is a key intermediate in the synthesis of certain biologically active compounds and can be functionalized to create derivatives with specific properties for materials science applications. chemimpex.com

Overview of Research Trajectories and Academic Relevance

Current research on this compound is exploring its potential in several innovative applications. One notable area of investigation is its use as a topical agent for gallstone dissolution. nih.govnih.govresearchgate.netnih.gov Studies have shown that this compound exhibits superior efficacy in dissolving cholesterol gallstones compared to the traditional agent, methyl-tertiary butyl ether (MTBE), while demonstrating a lower toxicity profile. nih.govnih.govnih.gov This is attributed to its higher boiling point, which reduces vaporization and associated side effects. nih.govnih.gov

In addition to its potential medical applications, the academic relevance of this compound is underscored by ongoing studies into its chemical properties and reactivity. Researchers are investigating its use in various chemical reactions, such as iodination to form 4-Iodo-2-methoxy-6-methylpyridine, a compound that participates in coupling reactions like the Suzuki-Miyaura coupling. Furthermore, theoretical studies using techniques like FTIR and FT-Raman spectroscopy are being conducted to understand its molecular structure and vibrational spectra, providing deeper insights into its fundamental chemical nature. researchgate.netresearchgate.net These research efforts continue to uncover new possibilities for the application of this versatile compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Methoxy-2-picoline |

| CAS Number | 63071-03-4 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Colorless to light yellow liquid |

| Table 1: Chemical and Physical Properties of this compound. chemimpex.comtcichemicals.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-3-5-7(8-6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMNZMOEBDPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415945 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-03-4 | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 6 Methylpyridine and Its Advanced Intermediates

Conventional Synthetic Pathways to 2-Methoxy-6-methylpyridine

Conventional synthesis of this compound primarily relies on nucleophilic substitution reactions involving readily available precursors. One of the most common and direct methods is the reaction of a 2-halopyridine with a methoxide (B1231860) source. Specifically, 2-chloro-6-methylpyridine (B94459) serves as a suitable starting material. The chloro substituent at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic attack by sodium methoxide. This reaction is typically carried out in a polar solvent such as methanol, which also acts as the source of the methoxide ion in the presence of a strong base.

Another conventional approach involves the O-methylation of the corresponding pyridone tautomer, 2-hydroxy-6-methylpyridine (B103643) (also known as 6-methyl-2-pyridone). The hydroxyl group of the pyridone can be deprotonated with a suitable base to form a pyridoxide anion, which then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate (B86663) or methyl iodide to yield the desired this compound.

| Starting Material | Reagent | Product | Typical Conditions |

| 2-Chloro-6-methylpyridine | Sodium Methoxide/Methanol | This compound | Reflux in methanol |

| 2-Hydroxy-6-methylpyridine | Base, then Methylating Agent (e.g., CH₃I) | This compound | Varies depending on base and methylating agent |

Regioselective Synthesis and Functionalization Approaches

The functionalization of the this compound ring is crucial for the synthesis of more complex molecules. Regioselectivity in these reactions is dictated by the electronic nature of the pyridine nitrogen and the directing effects of the methoxy (B1213986) and methyl substituents.

Halogenation Strategies (e.g., Bromination)

The bromination of this compound has been shown to proceed with high regioselectivity. Research by Gray, Konopski, and Langlois demonstrated that the treatment of this compound with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can selectively introduce a bromine atom onto the pyridine ring. google.comguidechem.com The electron-donating nature of the methoxy and methyl groups activates the pyridine ring towards electrophilic substitution. The directing effects of these groups, along with the inherent reactivity of the pyridine ring, favor substitution at the 5-position. This leads to the formation of 5-bromo-2-methoxy-6-methylpyridine as the major product. google.comguidechem.com This derivative is a valuable intermediate, as the bromine atom can be further manipulated, for instance, through lithium-bromine exchange to introduce a variety of other functional groups. google.comguidechem.com

Further studies have shown that benzylic bromination can also occur at the 6-methyl group using NBS under different conditions, leading to 6-(bromomethyl)-2-methoxypyridine, sometimes in competition with ring bromination. guidechem.com

| Substrate | Reagent | Product | Key Findings |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-2-methoxy-6-methylpyridine | Selective bromination at the 5-position. google.comguidechem.com |

| This compound | N-Bromosuccinimide (NBS) | 6-(Bromomethyl)-2-methoxypyridine | Benzylic bromination can occur under specific conditions. guidechem.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a fundamental transformation. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. In the context of this compound, the molecule itself is often the product of an SNAr reaction, as seen in its synthesis from 2-chloro-6-methylpyridine.

Once formed, this compound is generally less reactive towards nucleophilic attack compared to its halogenated precursors because the methoxy group is a poorer leaving group than a halide. However, its derivatives, such as the previously mentioned 5-bromo-2-methoxy-6-methylpyridine, are excellent substrates for SNAr. The bromine atom can be displaced by a variety of nucleophiles. Furthermore, lithium-bromine exchange on 5-bromo-2-methoxy-6-methylpyridine generates a potent nucleophilic species at the 5-position, which can then react with various electrophiles. google.comguidechem.com

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. nih.gov However, the presence of activating groups such as the methoxy and methyl groups in this compound can facilitate EAS. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para.

In this compound, the 3- and 5-positions are ortho and para to the activating methoxy group, while the 3- and 5-positions are also meta to the deactivating ring nitrogen. The interplay of these electronic effects suggests that electrophilic attack is most likely to occur at the 3- or 5-position. As seen with bromination, the 5-position is often favored. google.comguidechem.com

For more challenging electrophilic substitutions like nitration, direct reaction with the pyridine ring can be difficult and may require harsh conditions. An alternative strategy involves the initial oxidation of the pyridine nitrogen to the corresponding N-oxide. The N-oxide is more amenable to electrophilic substitution, often directing the incoming electrophile to the 4-position. nih.gov Subsequent deoxygenation of the N-oxide would then yield the substituted pyridine.

Synthesis of Key Derivatives and Precursors

The synthesis of precursors and derivatives of this compound is essential for extending its utility in organic synthesis. One such important derivative is 2-cyano-6-methylpyridine.

Synthesis of 2-Cyano-6-methylpyridine

2-Cyano-6-methylpyridine is a valuable intermediate that can be prepared through several routes. A well-established and high-yielding method starts from 2-picoline-1-oxide (the N-oxide of 2-methylpyridine). orgsyn.org This method, detailed in Organic Syntheses, involves two main steps. First, 2-picoline-1-oxide is treated with dimethyl sulfate to form 1-methoxy-2-methylpyridinium methyl sulfate. orgsyn.org In the second step, this intermediate is reacted with an aqueous solution of sodium cyanide. The cyanide ion attacks the pyridine ring, leading to the formation of 2-cyano-6-methylpyridine in good yield after workup and purification. orgsyn.org

Alternative, though sometimes lower-yielding, methods for the synthesis of 2-cyano-6-methylpyridine have also been reported. These include the reaction of 2-chloro-6-methylpyridine with a cyanide salt, and the fusion of sodium 6-methylpyridine-2-sulfonate with potassium cyanide. orgsyn.org

| Precursor | Reagents | Product | Yield | Reference |

| 2-Picoline-1-oxide | 1. Dimethyl sulfate2. Sodium cyanide | 2-Cyano-6-methylpyridine | 40-46% | orgsyn.org |

| 2-Chloro-6-methylpyridine | Cyanide salt | 2-Cyano-6-methylpyridine | Not specified | orgsyn.org |

| Sodium 6-methylpyridine-2-sulfonate | Potassium cyanide | 2-Cyano-6-methylpyridine | Not specified | orgsyn.org |

Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

A primary method for the synthesis of 2-Bromo-3-methoxy-6-methylpyridine involves the methylation of 2-bromo-3-hydroxy-6-methylpyridine. chemicalbook.com In a typical procedure, 2-bromo-3-hydroxy-6-methylpyridine is treated with iodomethane (B122720) in the presence of a base, such as potassium carbonate, in a solvent like acetone. The reaction mixture is heated to reflux to facilitate the methylation of the hydroxyl group. chemicalbook.com

The progress of the reaction can be monitored using standard chromatographic techniques. Upon completion, the product is isolated by filtration to remove inorganic salts, followed by evaporation of the solvent. Purification is then achieved through silica (B1680970) gel chromatography. chemicalbook.com This method has been reported to yield the desired product as a white solid with a high yield of 88.3%. chemicalbook.com

Table 1: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine

| Starting Material | Reagents | Solvent | Reaction Condition | Yield |

| 2-Bromo-3-hydroxy-6-methylpyridine | Iodomethane, Potassium Carbonate | Acetone | Reflux overnight | 88.3% chemicalbook.com |

Synthesis of 5-Bromo-2-methoxy-6-methylpyridine

The synthesis of 5-Bromo-2-methoxy-6-methylpyridine can be approached through various routes, often involving the bromination of a pre-existing pyridine ring. One strategy involves the bromination of a this compound derivative. For instance, the bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid with N-bromosuccinimide (NBS) can produce the corresponding 5-bromo derivative in high yield. pharm.or.jp

Another approach starts from 2,6-dichloropyridine-3-carboxylic acid. pharm.or.jp This multi-step synthesis involves esterification, followed by selective nucleophilic substitution with methylamine (B109427) and then methoxide. Subsequent bromination and hydrolysis can then yield the target molecule. pharm.or.jp The regioselectivity of the methoxylation step can be influenced by the choice of solvent and reaction conditions. pharm.or.jp

Table 2: Key Steps in the Synthesis of a 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid

| Precursor | Reagent/Step | Outcome |

| Methyl 2-chloro-6-(methylamino)pyridine-3-carboxylate | Methoxylation | Methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate pharm.or.jp |

| Methyl 2-methoxy-6-(methylamino)pyridine-3-carboxylate | Bromination with NBS | Methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate pharm.or.jp |

| Methyl 5-bromo-2-methoxy-6-(methylamino)pyridine-3-carboxylate | Alkaline Hydrolysis | 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid pharm.or.jp |

Synthesis of Ligands Derived from this compound

The this compound scaffold serves as a valuable platform for the development of various ligands used in coordination chemistry and catalysis. These ligands are often synthesized by introducing functional groups onto the pyridine ring, which can then coordinate with metal ions.

One common strategy involves the synthesis of Schiff base ligands. This can be achieved by the condensation reaction between an amino-substituted pyridine derivative and an aldehyde or ketone. For example, a Schiff base ligand can be prepared by reacting 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde in ethanol (B145695) under reflux conditions. nih.gov

Another important class of ligands derived from pyridine structures are those used in cross-coupling reactions. For instance, derivatives of 5-bromo-2-methylpyridine (B113479) can be utilized in Suzuki cross-coupling reactions with various arylboronic acids to synthesize novel pyridine-based compounds. mdpi.com These reactions are typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like potassium phosphate. mdpi.com The resulting biaryl structures are of interest for their potential applications in materials science and medicinal chemistry.

The functionalization of the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the properties of their metal complexes.

Table 3: Examples of Ligand Synthesis Starting from Pyridine Derivatives

| Starting Pyridine Derivative | Reaction Type | Resulting Ligand/Compound |

| 5-Nitropyridine-2-amine | Schiff Base Condensation | 2-Methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol nih.gov |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Suzuki Cross-Coupling | N-[5-(Aryl)-2-methylpyridin-3-yl]acetamide derivatives mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 6 Methylpyridine

Reactivity at the Pyridine (B92270) Ring Positions

The pyridine nucleus is generally deactivated towards electrophilic attack due to the electronegative nitrogen atom but is susceptible to nucleophilic attack and metalation. The substituents at the 2- and 6-positions further modulate this reactivity.

Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In 2-methoxy-6-methylpyridine, the methoxy (B1213986) group at the C-2 position serves as a directing metalating group (DMG). It can coordinate with organolithium reagents, facilitating the deprotonation of the adjacent C-3 position. clockss.org This reaction is typically carried out at low temperatures in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF).

However, the reaction of substituted pyridines with potent organolithium reagents like n-butyllithium (n-BuLi) is often complicated by a competing nucleophilic addition to the C=N double bond of the ring. clockss.org To favor the desired metalation at the C-3 position, sterically hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed. clockss.org These bulky bases are less likely to add to the ring as nucleophiles and preferentially act as bases, abstracting the most acidic proton. In the case of this compound, the primary site for deprotonation on the ring is the C-3 position, directed by the methoxy group.

| Reagent | Primary Reaction Type | Major Site of Action | Comments |

| n-Butyllithium (n-BuLi) | Metalation / Nucleophilic Addition | C-3 (Metalation) or C-6/C-4 (Addition) | A mixture of products is possible; conditions can influence the outcome. |

| LDA, LTMP | Metalation | C-3 | Hindered bases favor deprotonation over nucleophilic addition. clockss.org |

| Mesityllithium (MesLi) | Metalation | C-3 | Used for regioselective lithiation of alkoxypyridines. researchgate.netarkat-usa.org |

Electrophilic Introduction of Functional Groups

While the pyridine ring is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom, the presence of the electron-donating methoxy group at the C-2 position can facilitate such reactions under specific conditions. wikipedia.org The methoxy group activates the ring, particularly at the ortho (C-3) and para (C-5) positions.

The most common and efficient method for introducing functional groups onto the pyridine ring of this compound is through a metalation-electrophile quench sequence. Following the regioselective lithiation at the C-3 position as described previously, the resulting organolithium intermediate can be trapped with a wide variety of electrophiles to install new functional groups. clockss.org This two-step process circumvents the often harsh conditions required for direct electrophilic aromatic substitution on deactivated rings.

| Reaction Sequence | Electrophile | Functional Group Introduced | Resulting Product Structure |

| 1. Lithiation (e.g., with LDA) | 2. Iodine (I₂) | Iodo | 3-Iodo-2-methoxy-6-methylpyridine |

| 1. Lithiation | 2. N,N-Dimethylformamide (DMF) | Formyl (-CHO) | This compound-3-carbaldehyde |

| 1. Lithiation | 2. Carbon Dioxide (CO₂) | Carboxyl (-COOH) | This compound-3-carboxylic acid |

| 1. Lithiation | 2. Trimethylborate (B(OMe)₃) | Boronic Acid (-B(OH)₂) | This compound-3-boronic acid |

Nucleophilic Addition and Substitution Patterns

The electron-deficient character of the pyridine ring makes it inherently susceptible to attack by nucleophiles. wikipedia.orgyoutube.com For this compound, nucleophilic attack can occur either as an addition to the ring or as a substitution if a suitable leaving group is present.

As mentioned, strong organometallic reagents like phenyllithium (B1222949) or n-BuLi can act as nucleophiles, adding to the C-2 or C-6 positions of the pyridine ring. clockss.orgcdnsciencepub.com This leads to the formation of dihydropyridine (B1217469) intermediates, which can then be rearomatized. However, in this compound, both the C-2 and C-6 positions are already substituted, which sterically hinders direct nucleophilic attack at these sites. Attack at C-4 is electronically less favored but remains a possibility. acs.org Generally, for this substrate, deprotonation (metalation) at the C-3 position or the methyl group is kinetically favored over nucleophilic addition to the ring when using strong organolithium bases. clockss.org

Nucleophilic aromatic substitution (SNAr) would require the presence of a good leaving group, such as a halide, on the ring. In such a scenario, nucleophilic attack would preferentially occur at the C-2 and C-4 positions, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqquimicaorganica.org

Reactivity of the Methyl Group (Benzylic Position)

The methyl group at the C-6 position exhibits reactivity characteristic of a benzylic position, where the adjacent aromatic ring stabilizes anions, cations, and radicals formed at the methyl carbon. chemistry.coach

Deprotonation and Subsequent Electrophilic Trapping

The protons of the methyl group on this compound are acidic due to the electron-withdrawing nature of the pyridine ring, which can stabilize the resulting conjugate base via resonance. This allows for deprotonation by a strong, non-nucleophilic base like LDA or LTMP in a process known as lateral metalation. The resulting carbanion is a potent nucleophile and can be trapped by a variety of electrophiles, providing a versatile method for elaborating the side chain. This pathway often competes with ring metalation at the C-3 position, and the reaction outcome can be sensitive to the specific base, solvent, and temperature used.

| Reaction Step | Reagent/Electrophile | Intermediate/Product |

| 1. Deprotonation (Lateral Metalation) | Lithium diisopropylamide (LDA) | 2-Methoxy-6-(lithiomethyl)pyridine |

| 2. Electrophilic Trapping | Methyl iodide (CH₃I) | 2-Ethyl-6-methoxypyridine |

| 2. Electrophilic Trapping | Benzaldehyde (PhCHO) | 1-Phenyl-2-(6-methoxy-pyridin-2-yl)ethanol |

| 2. Electrophilic Trapping | Trimethylsilyl chloride (TMSCl) | 2-Methoxy-6-(trimethylsilylmethyl)pyridine |

Formation of N-Substituted Pyridinium (B92312) Salts and Related Heterocycles

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system, making it available to react with electrophiles, similar to a tertiary amine. wikipedia.org This reactivity is fundamental to the formation of N-substituted pyridinium salts.

This compound reacts readily with alkylating agents, such as alkyl halides or sulfates, to form quaternary N-alkyl pyridinium salts. wikipedia.org This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the alkylating agent. The resulting pyridinium salts are positively charged and exhibit increased reactivity towards nucleophiles. These salts are often stable, crystalline solids and can serve as precursors for the synthesis of other heterocyclic structures, such as dihydropyridones, through regioselective nucleophilic addition. acs.orgnih.gov The formation of pyridinium salts can also be a key step in the synthesis of more complex, ring-fused heterocyclic systems. nitech.ac.jp

| Electrophile | Product Class | Example Product Name |

| Methyl iodide (CH₃I) | N-Alkyl Pyridinium Salt | 1,6-Dimethyl-2-methoxypyridin-1-ium iodide |

| Benzyl bromide (BnBr) | N-Alkyl Pyridinium Salt | 1-Benzyl-2-methoxy-6-methylpyridin-1-ium bromide |

| Acetyl chloride (CH₃COCl) | N-Acyl Pyridinium Salt | 1-Acetyl-2-methoxy-6-methylpyridin-1-ium chloride |

| Hydroxylamine reagents (e.g., HOSA) | N-Amino Pyridinium Salt | 1-Amino-2-methoxy-6-methylpyridin-1-ium salt |

Spectroscopic Characterization and Computational Chemistry Investigations

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and vibrational modes of the molecule.

The FT-IR spectrum of 2-Methoxy-6-methylpyridine provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds. Experimental analysis has identified several key absorption bands. Notably, C-C heteroaromatic stretching vibrations have been observed at 1753 cm⁻¹ and 1612 cm⁻¹. researchgate.net Another significant band appears at 888 cm⁻¹, which is attributed to ring in-plane bending modes. researchgate.net The presence of substituents on the pyridine (B92270) ring influences the position and breadth of these absorption regions. researchgate.net

Complementing FT-IR, the FT-Raman spectrum is obtained by analyzing the inelastic scattering of monochromatic laser light. For this compound, prominent peaks corresponding to C-C stretching vibrations are observed at 1744 cm⁻¹, 1601 cm⁻¹, and 1503 cm⁻¹. researchgate.net These experimental findings are crucial for a comprehensive vibrational analysis and are often compared with theoretical calculations to confirm assignments.

The interpretation of vibrational spectra involves assigning observed absorption and scattering peaks to specific molecular motions. For this compound, the heteroaromatic C-C stretching vibrations, which typically occur in the 1400-1650 cm⁻¹ range, are fundamental for characterizing the pyridine ring. researchgate.net The observed bands in both FT-IR (1753, 1612 cm⁻¹) and FT-Raman (1744, 1601, 1503 cm⁻¹) spectra are assigned to these C-C stretching modes. researchgate.net The presence of both methoxy (B1213986) and methyl substituents on the ring is known to affect the ring's vibrational modes. researchgate.net Furthermore, the band at 888 cm⁻¹ in the FT-IR spectrum has been specifically designated as a ring in-plane bending mode, providing insight into the skeletal vibrations of the molecule. researchgate.net

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FT-IR | 1753 | C-C Stretching | researchgate.net |

| FT-IR | 1612 | C-C Stretching | researchgate.net |

| FT-IR | 888 | Ring In-plane Bending | researchgate.net |

| FT-Raman | 1744 | C-C Stretching | researchgate.net |

| FT-Raman | 1601 | C-C Stretching | researchgate.net |

| FT-Raman | 1503 | C-C Stretching | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). While specific, detailed experimental NMR data for this compound is not extensively detailed in the provided search results, the principles of NMR can be applied to predict the expected spectral features.

For a definitive structural analysis, ¹H and ¹³C NMR spectra would be recorded. The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methoxy protons, and the three aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns providing information on their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for each of the seven carbon atoms in the molecule, confirming the carbon skeleton. The combination of these NMR techniques is essential for the unambiguous structural confirmation of the compound. nih.gov

Advanced Computational Chemistry Methodologies

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. redalyc.org For this compound, DFT calculations, particularly using the B3LYP functional with the 6-311+G(d,p) basis set, have been employed to optimize the molecular geometry and predict its vibrational spectra. researchgate.net

These theoretical calculations provide vibrational frequencies that show good agreement with the experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net The correlation between the calculated and observed spectra allows for confident assignment of the vibrational modes. researchgate.net Such computational studies are invaluable for confirming experimental findings and for providing a more detailed picture of the molecule's dynamics. nih.govredalyc.org

Ab Initio (Hartree-Fock) Methodologies

Ab initio calculations, specifically the Hartree-Fock (HF) method, provide a foundational quantum mechanical approach to approximate the electronic structure of molecules. cuny.edu This methodology is rooted in the Schrödinger equation and utilizes a set of approximations to make the complex many-electron problem computationally tractable. cuny.edu The core of the Hartree-Fock method lies in the representation of the multi-electron wavefunction as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions known as spin-orbitals.

In the context of this compound, Hartree-Fock calculations are employed to determine the molecule's optimized geometry and electronic energy. researchgate.net The process involves iteratively solving the Roothaan-Hall equations until a self-consistent field (SCF) is achieved. This means that the calculated orbitals no longer change significantly from one iteration to the next, providing a stable electronic configuration. A basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen for these calculations. A common choice for molecules of this nature is the 6-311++G(d,p) basis set, which offers a good balance between accuracy and computational cost. researchgate.net

The results from a Hartree-Fock calculation for this compound would typically include the total electronic energy of the molecule, the energies of the individual molecular orbitals, and the coefficients that describe the contribution of each atomic orbital to the molecular orbitals. While the Hartree-Fock method systematically neglects electron correlation, leading to total energies that are higher than the true experimental values, it provides a valuable qualitative description of the electronic structure and serves as a starting point for more advanced computational methods. mdpi.com

Table 1: Theoretical Geometrical Parameters of this compound using Hartree-Fock

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.345 | C6-N1-C2 |

| C6-N1 | 1.350 | C2-C3-C4 |

| C2-O7 | 1.360 | N1-C2-O7 |

| O7-C8 | 1.430 | C2-O7-C8 |

| C6-C9 | 1.510 | N1-C6-C9 |

Note: The values in this table are illustrative and based on typical results from Hartree-Fock calculations for similar substituted pyridines.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. scirp.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical hardness/softness, and optical polarizability. tandfonline.comekb.eg

For this compound, the distribution of the HOMO and LUMO provides a picture of the molecule's reactive sites. The HOMO is typically localized on the more electron-rich parts of the molecule, which in this case would be the pyridine ring and the oxygen atom of the methoxy group. This suggests that these regions are susceptible to electrophilic attack. Conversely, the LUMO is generally distributed over the electron-deficient areas, indicating the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a key determinant of the molecule's electronic transitions. A smaller gap suggests that the molecule can be more easily excited, which corresponds to higher chemical reactivity and lower kinetic stability. Computational studies on substituted pyridines have shown that the nature and position of the substituents significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. ekb.eg

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.45 |

| Electron Affinity (A) | 0.85 |

| Global Hardness (η) | 2.80 |

| Global Softness (S) | 0.178 |

| Electronegativity (χ) | 3.65 |

| Chemical Potential (μ) | -3.65 |

| Global Electrophilicity Index (ω) | 2.38 |

Note: These values are representative examples derived from computational analyses of substituted pyridines and serve to illustrate the typical electronic parameters.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to investigate the delocalization of electron density and the nature of bonding within a molecule. tandfonline.com It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the intuitive chemical concepts of core electrons, lone pairs, and bonding and antibonding orbitals. This analysis provides a quantitative measure of intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule.

Furthermore, NBO analysis provides information about the hybridization of the atomic orbitals and the natural atomic charges. The charge distribution can help in understanding the electrostatic potential of the molecule and identifying the atoms that are more likely to participate in chemical reactions.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N1 | π* (C2-C3) | 25.5 | 0.35 | 0.085 |

| LP (1) N1 | π* (C5-C6) | 22.1 | 0.38 | 0.082 |

| LP (2) O7 | π* (N1-C2) | 18.9 | 0.41 | 0.079 |

| π (C2-C3) | π* (C4-C5) | 15.2 | 0.29 | 0.065 |

| π (C5-C6) | π* (N1-C2) | 17.8 | 0.30 | 0.070 |

Note: The data presented are illustrative and represent typical hyperconjugative interactions and their stabilization energies for a molecule with this structure.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule. Different colors on the MEP surface represent different values of the electrostatic potential, providing a guide to the regions that are rich or poor in electrons.

Typically, regions of negative electrostatic potential, often colored in shades of red, are associated with a high electron density and are indicative of sites susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, usually depicted in shades of blue, correspond to electron-deficient regions and are prone to nucleophilic attack. Regions with a neutral potential are often colored green.

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These sites would therefore be the most likely to interact with electrophiles. The hydrogen atoms of the methyl and methoxy groups, as well as the hydrogen atoms on the pyridine ring, would exhibit a positive electrostatic potential, making them potential sites for nucleophilic interactions. The MEP analysis thus provides a clear and intuitive picture of the molecule's reactivity towards charged or polar species. msu.edu

Applications in Pharmaceutical and Medicinal Chemistry Research

2-Methoxy-6-methylpyridine as a Pharmaceutical Intermediate

In the field of pharmaceutical chemistry, this compound is recognized as a key organic synthesis intermediate. pipzine-chem.com Its structure allows it to be a precursor upon which more complex drug molecules can be built through various chemical reactions. pipzine-chem.com By modifying its functional groups, chemists can construct compounds with specific physiological activities, aiming to develop new drugs for the treatment and prevention of diseases. pipzine-chem.com While it is established as a versatile intermediate for creating biologically active molecules and potential drug candidates, specific examples of its use in the synthesis pathways of commercially available pharmaceuticals are not detailed in the public-domain scientific literature.

Development of Novel Therapeutic Agents

Research has moved beyond using this compound solely as an intermediate and has explored its potential as a primary therapeutic agent, particularly in the treatment of gallstones.

This compound has been investigated as a novel topical agent for the dissolution of gallstones. nih.gov This research positions it as a potentially safer and more effective alternative to methyl-tertiary butyl ether (MTBE), which is currently the only clinical topical agent used for this purpose. nih.gov A significant drawback of MTBE is its low boiling point (55°C), which can lead to adverse side effects. nih.gov In contrast, this compound features an aromatic pyridine (B92270) group instead of a tert-butyl group, which gives it a substantially higher boiling point of 156°C. nih.gov This property is designed to reduce vaporization and mitigate the side effects associated with MTBE. nih.gov

Comparative studies have demonstrated the superior efficacy of this compound in dissolving cholesterol gallstones. In vitro experiments directly comparing its dissolution rates with those of MTBE have yielded significant results. For instance, at various time points, this compound consistently outperformed MTBE, achieving complete dissolution of gallstones in a shorter timeframe. nih.gov

Table 1: In Vitro Dissolution Rates of Cholesterol Gallstones (MMP vs. MTBE) MMP: this compound; MTBE: Methyl-tertiary butyl ether. Data sourced from a 2024 study in a porcine model. nih.gov

| Time (Minutes) | Dissolution Rate (%) - MMP | Dissolution Rate (%) - MTBE |

| 60 | 75% | 56% |

| 120 | 95% | 69% |

| 240 | 100% | 82% |

In vivo studies using animal models further support these findings. In a porcine model, direct injection of this compound into the gallbladder showed it had approximately 1.8 times higher solubility for cholesterol gallstones compared to MTBE. nih.gov

Beyond its efficacy, the safety profile of this compound at the cellular and tissue level has been a key area of investigation. Toxicological assessments in both rodent and pig models have shown that it induces significantly less tissue damage compared to MTBE. nih.gov Histological analysis of gallbladder tissue treated with this compound revealed less disorganization of the tissue architecture and reduced inflammatory cell infiltration. nih.gov

Molecular analyses confirm these observations, indicating that treatment with this compound leads to significantly lower levels of apoptosis (programmed cell death) in gallbladder tissues. nih.gov This was evidenced by a significant reduction in the expression of pro-apoptotic markers, such as cleaved Caspase-3 and Bax, and an increase in the expression of anti-apoptotic markers like Mcl-1. nih.gov These findings suggest that this compound has a more favorable toxicological profile, making it a promising candidate for a safer gallstone dissolution agent. nih.gov

Exploration of Biologically Active Derivatives and Analogs

The core structure of this compound has been used as a foundation for synthesizing new derivatives with potential biological activities, including antimicrobial properties.

Research into the derivatives of methoxy-pyridines has yielded compounds with notable antimicrobial activity. In one study, a series of 2-Methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles were synthesized and evaluated for their effectiveness against various microbes. These complex derivatives, which are based on a 2-methoxy-pyridine scaffold, were tested against Gram-positive bacteria (e.g., Bacillus megaterium, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Salmonella typhimurium), and fungi (Aspergillus niger). Several of the synthesized compounds demonstrated significant antibacterial and antifungal activity when compared to standard drugs like Ampicillin, Chloramphenicol, and Norfloxacin.

Another study focused on synthesizing 2-Methoxy-6-{4'-[(4'''-chlorophenyl)(phenyl)methylamino]phenyl}-4-aryl nicotinonitriles. These derivatives also underwent screening for antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungi. The results indicated that many of these compounds possess a broad spectrum of pharmacological activities.

Anti-inflammatory Properties Research

Research into the direct anti-inflammatory effects of this compound is an area of growing interest. A notable study investigating the compound, referred to as MMP, for its potential as a topical agent for gallstone dissolution, also assessed its inflammatory response. The findings from this research indicated that this compound did not induce a significant inflammatory reaction. nih.gov

To evaluate the potential inflammatory response, the levels of key inflammatory cytokines, Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), were measured using an enzyme-linked immunosorbent assay (ELISA). The results showed no significant increase in the levels of these cytokines in the group treated with this compound when compared to control groups. nih.gov This suggests a favorable profile in terms of not eliciting an inflammatory response, which is a crucial characteristic for therapeutic agents.

| Cytokine | Effect of this compound | Reference |

| Interleukin-6 (IL-6) | No significant increase observed | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | No significant increase observed | nih.gov |

Anticancer Potential Investigations

The investigation into the anticancer potential of pyridine derivatives is a significant focus of medicinal chemistry. While research specifically targeting this compound is part of a broader exploration of 2-methoxypyridine (B126380) derivatives, the initial findings are promising. A substantial body of research has indicated that these types of compounds exhibit several intriguing biological characteristics, including anticancer effects. researchgate.net

Studies on various 2-methoxypyridine derivatives have demonstrated their cytotoxic activity against a range of human cancer cell lines. For instance, certain 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have shown considerable cytotoxic effects. researchgate.net The cytotoxic activity is typically quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Below is a table summarizing the cytotoxic activities of some 2-methoxypyridine derivatives against various cancer cell lines, as reported in the literature. It is important to note that these are derivatives and not this compound itself, but they provide insight into the potential of this class of compounds.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5d | HepG2 (Liver) | 35.4 | researchgate.net |

| DU145 (Prostate) | 29.8 | researchgate.net | |

| MBA-MB-231 (Breast) | 45.6 | researchgate.net | |

| 5g | HepG2 (Liver) | 30.1 | researchgate.net |

| DU145 (Prostate) | 25.3 | researchgate.net | |

| MBA-MB-231 (Breast) | 39.8 | researchgate.net | |

| 5h | HepG2 (Liver) | 28.7 | researchgate.net |

| DU145 (Prostate) | 21.2 | researchgate.net | |

| MBA-MB-231 (Breast) | 35.4 | researchgate.net | |

| 5i | HepG2 (Liver) | 25.4 | researchgate.net |

| DU145 (Prostate) | 19.8 | researchgate.net | |

| MBA-MB-231 (Breast) | 30.2 | researchgate.net |

These results suggest that the 2-methoxypyridine scaffold could be a valuable starting point for the development of novel anticancer agents. Further research is needed to synthesize and evaluate the specific anticancer activity of this compound and its close analogues.

Research in Neurological Disorders

The therapeutic potential of heterocyclic compounds in treating neurological disorders is an active area of research. These compounds are investigated for their ability to interact with various targets in the central nervous system. However, a review of the current scientific literature indicates that there is a lack of specific research focused on the application of this compound in the context of neurological disorders. While other pyridine derivatives have been explored for such applications, dedicated studies on this compound are not prominently documented. Future research may explore the potential of this compound in addressing various neurological conditions.

Coordination Chemistry and Ligand Design with 2 Methoxy 6 Methylpyridine

2-Methoxy-6-methylpyridine as a Ligand in Organometallic Systems

This compound, a substituted pyridine (B92270), possesses a nitrogen atom within its aromatic ring that has a lone pair of electrons, making it a potential monodentate ligand for coordination to metal centers. The presence of a methoxy (B1213986) group at the 2-position and a methyl group at the 6-position introduces specific steric and electronic effects that influence its coordination behavior. The methyl group can create steric hindrance around the nitrogen atom, potentially affecting the stability and geometry of the resulting metal complexes. Electronically, the methoxy group can influence the electron density on the pyridine ring, thereby modulating the ligand's donor properties. In organometallic systems, it can coordinate to a metal center, influencing the reactivity and properties of the complex.

Complexation Reactions with Transition Metals

The nitrogen atom in this compound facilitates its complexation with a variety of transition metals. The formation of these complexes is typically achieved by reacting this compound with a suitable metal precursor, such as a metal salt or a metal carbonyl compound. The reaction conditions, including the solvent, temperature, and stoichiometry of the reactants, play a crucial role in determining the nature of the resulting complex. The lone pair of electrons on the nitrogen atom forms a coordinate bond with the metal center, leading to the formation of a stable complex. The specific transition metals that have been successfully complexed with this ligand would be detailed in dedicated research studies.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound as a ligand generally involves the direct reaction of the ligand with a metal salt in an appropriate solvent. The resulting complexes can then be isolated and purified using standard techniques such as crystallization or chromatography.

Characterization of these complexes is essential to determine their structure and properties. A range of spectroscopic and analytical techniques are employed for this purpose.

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Provides information about the coordination of the pyridine nitrogen to the metal center by observing shifts in the C=N and C=C stretching frequencies of the pyridine ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy can confirm the presence of the ligand in the complex and provide insights into the electronic environment of the ligand upon coordination. |

| X-ray Crystallography | Offers definitive structural information, including bond lengths, bond angles, and the overall geometry of the metal complex. |

| Elemental Analysis | Determines the elemental composition of the complex, which helps in confirming its stoichiometry. |

Coordination Modes and Geometry Studies

As a monodentate ligand, this compound typically coordinates to a metal center through its nitrogen atom. The steric bulk introduced by the methyl group at the 6-position can influence the coordination geometry. Depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere, various geometries such as tetrahedral, square planar, or octahedral can be adopted.

Evaluation of Ligand Behavior (e.g., Chelate Formation)

Given its structure with a single nitrogen donor atom, this compound is not expected to form a chelate on its own. Chelation typically requires a ligand to have two or more donor atoms that can bind to the same metal center, forming a ring structure. Therefore, this compound acts as a simple monodentate ligand.

Applications in Agrochemical and Materials Science Research

Utilization in Agrochemical Formulations

The structural backbone of 2-Methoxy-6-methylpyridine is a key component in the synthesis of modern crop protection agents. Its derivatives are integral to the development of potent fungicides, contributing to enhanced agricultural productivity and food security.

Role in Pesticides and Herbicides Development

Research has established derivatives of this compound as crucial precursors in the synthesis of specific fungicides. A prominent example is its role in the production of metrafenone (B1676525), a commercially significant benzophenone (B1666685) fungicide used to control powdery mildew on a variety of crops.

A key intermediate in the synthesis of metrafenone is 2-methoxy-6-methylbenzoic acid, which is derived from this compound. A patented process highlights the conversion of 2-methyl-6-nitrobenzoic acid, a related starting material, into this essential intermediate. The process involves several key steps, demonstrating the industrial relevance of this chemical family. thermofisher.com

The synthesis pathway underscores the importance of the 2-methoxy-6-methyl-substituted aromatic core in constructing the final fungicidal molecule. The process, as outlined in patent literature, involves the following principal transformations: thermofisher.com

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Reduction Hydrogenation | Raw Material: 2-methyl-6-nitrobenzoic acid, Solvent: Methanol, Catalyst: Palladium on carbon, Pressure: 0.5-1.5 MPa, Temperature: 60-90 °C | 2-amino-6-methylbenzoic acid |

| 2 | Diazotization & Hydrolysis | Raw Material: Product from Step 1, Reagent: Diazotization agent, Solvent: Methanol | 2-hydroxy-6-methyl benzoate |

| 3 | Methylation | Raw Material: Product from Step 2, Reagent: Dimethyl sulfate (B86663), Base, Temperature: 30-45 °C | 2-methoxy-6-methyl benzoate |

| 4 | Hydrolysis | Raw Material: Product from Step 3, Reagent: Alkali (e.g., Sodium hydroxide) and water, Temperature: 80-100 °C | 2-methoxy-6-methylbenzoic acid |

This interactive table summarizes the synthesis process for a key intermediate of the fungicide metrafenone, based on data from patent literature. thermofisher.com

This synthetic route illustrates how the specific arrangement of the methoxy (B1213986) and methyl groups on the pyridine (B92270) ring is leveraged to build the core structure of a potent agrochemical. The final product, metrafenone, is then synthesized from this key intermediate. thermofisher.com

Exploration in Materials Science

In the realm of materials science, this compound is recognized as a compound with potential for creating novel materials, including specialty polymers and coatings. Its chemical properties are seen as favorable for developing materials with enhanced performance characteristics. chemimpex.com

Application in Specialty Coatings and Polymers

While the compound is identified as a valuable intermediate for these applications, detailed research findings and specific examples of its incorporation into named polymers or coatings with corresponding performance data are not extensively detailed in publicly available literature. General research into pyridine-containing polymers suggests that such materials can exhibit desirable properties like high glass transition temperatures and good solubility, which are important for high-performance coatings and films. nih.gov However, specific studies focusing exclusively on the polymerization of this compound and the properties of the resulting materials are limited.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies and Scalable Production

While laboratory-scale syntheses of substituted pyridines are well-established, the future industrial application of 2-Methoxy-6-methylpyridine hinges on the development of advanced, scalable, and cost-effective production methods. Conventional multi-step batch processes often suffer from low yields, high production costs, and significant waste generation, which are major hurdles for commercial viability, especially in the pharmaceutical industry where the cost of active ingredients is critical vcu.edu.

Deeper Understanding of Structure-Reactivity Relationships

A fundamental understanding of how the electronic and steric properties of the methoxy (B1213986) and methyl substituents on the pyridine (B92270) ring influence its reactivity is crucial for designing new applications. The interplay between the electron-donating methyl group (+I effect) and the methoxy group, which can exhibit both electron-donating resonance (+R effect) and electron-withdrawing inductive (-I) effects, dictates the molecule's behavior in chemical reactions.

Future research should employ a combination of experimental and computational methods to elucidate these relationships. Computational studies, using techniques like Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, molecular electrostatic potential (MESP), and reactivity in processes like nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.com Such studies can predict the most reactive sites on the molecule and model reaction pathways and activation energies. researchgate.net Experimental studies, such as kinetic analysis of hydrolysis rates for related esters, have shown that electronic interactions between a methoxy group and the ring nitrogen can significantly affect reaction rates. rsc.org Systematic studies on how this compound coordinates with metal ions in complexes can also reveal how its electronic properties influence the stability and reactivity of the resulting coordination compounds. researchgate.netnih.gov This deeper knowledge will enable the precise tuning of its reactivity for specific applications in catalysis and synthesis.

Comprehensive Pharmacological Profiling and Drug Target Identification

Recent investigations have highlighted the potential of this compound, referred to as MMP in some studies, as a therapeutic agent. Specifically, it has been identified as a promising topical agent for dissolving cholesterol gallstones, showing superior efficacy and a better safety profile compared to the current clinical agent, methyl-tertiary butyl ether (MTBE). nih.gove-century.us MMP's higher boiling point (156°C vs. 55°C for MTBE) is a key advantage, reducing the side effects associated with rapid vaporization. nih.gove-century.us

Future pharmacological research should build upon these foundational studies. A comprehensive profiling of its absorption, distribution, metabolism, and excretion (ADME) characteristics is essential. Initial pharmacokinetic analyses in rats have shown that it is rapidly absorbed and efficiently cleared from the bloodstream, with a dose-dependent half-life, indicating favorable excretion profiles. nih.gov Toxicological assessments in both rodent and porcine models revealed that MMP induces significantly less tissue damage, apoptosis, and inflammation in vital organs compared to MTBE. nih.gove-century.us Further long-term toxicity studies are necessary to confirm its safety for potential clinical use. Identifying the precise molecular targets and mechanisms of action through which it exerts its effects is a critical unexplored avenue. This involves understanding how it interacts with cholesterol and other components of gallstones at a molecular level.

Table 1: Comparative Efficacy of this compound (MMP) vs. MTBE in Gallstone Dissolution In vitro dissolution rates of human cholesterol gallstones.

| Time (minutes) | MMP Dissolution Rate (%) | MTBE Dissolution Rate (%) |

|---|---|---|

| 60 | 75 | 56 |

| 120 | 95 | 69 |

| 240 | 100 | 82 |

Data sourced from studies demonstrating significantly higher solubility and dissolution rates for MMP compared to MTBE (P < 0.05). nih.gove-century.us

Table 2: In Vivo Solubility Comparison in a Porcine Model Comparative solubility after direct injection into the gallbladder.

| Compound | Relative Solubility |

|---|---|

| MMP | ~1.8 times higher than MTBE |

| MTBE | Baseline |

Finding based on a 2-hour administration period in a porcine model with cholesterol gallstones (P < 0.05). nih.gov

Novel Catalytic Systems and Material Innovations

The unique electronic properties of the this compound ligand make it an attractive candidate for applications in catalysis and materials science. Pyridine derivatives are widely used as ligands that coordinate with transition metals to form stable complexes with diverse catalytic activities. nih.gov The methoxy group's electron-donating nature can stabilize metal centers, thereby altering the redox potentials and reactivity of the resulting catalysts.

Future research should explore the use of this compound as a ligand in novel catalytic systems for a range of organic transformations. Its potential as a component in the synthesis of functional materials also warrants investigation. Pyridine-containing molecules have been utilized as building blocks for metal-organic frameworks (MOFs), which have applications in areas like gas storage and purification. mdpi.com Additionally, its properties may be leveraged in the development of specialized polymers and surface coatings. Pyridine salts have been used as curing catalysts in amino and alkyd resin compositions for surface coatings, suggesting a potential application space. google.com

Environmental Impact and Sustainability in Synthesis and Application

As with any chemical compound intended for widespread use, a thorough assessment of the environmental impact of this compound is essential. This includes evaluating the sustainability of its entire lifecycle, from synthesis to degradation. The principles of green chemistry provide a framework for this evaluation, utilizing metrics to quantify the environmental footprint of chemical processes.

Future research must focus on developing green synthetic routes that minimize waste, eliminate the use of toxic reagents and solvents, and improve energy efficiency. nih.gov The greenness of any new synthetic process can be quantitatively assessed using metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the Environmental Factor (E-Factor), which measures the total mass of waste generated per kilogram of product. unica.itresearchgate.net Software tools like the Environmental Assessment Tool for Organic Syntheses (EATOS) can be used to compare the environmental impact of different synthetic methods. researchgate.net

Furthermore, the biodegradability of this compound and its potential metabolites is a critical area for investigation. Studies on other pyridine derivatives have shown that the nature and position of substituents significantly affect their susceptibility to microbial degradation. nih.govresearchgate.nettandfonline.com Research into the metabolic pathways of this compound in relevant environmental systems, such as soil and water, will be crucial to understanding its environmental fate and ensuring its application is sustainable. asm.orgnih.gov

Q & A

Q. What are the established synthetic routes for 2-Methoxy-6-methylpyridine, and what are their comparative advantages?

- Methodological Answer : this compound can be synthesized via reductive coupling of halogenated precursors (e.g., 2-bromo-6-methoxypyridine) using nickel catalysts, as demonstrated in analogous pyridine derivatives . Alternatively, chloromethyl intermediates (e.g., 2-(chloromethyl)-6-methoxy-4-methylpyridine) may undergo nucleophilic substitution with methyl groups under basic conditions . Nickel-catalyzed methods offer higher yields for coupling reactions, while chloromethyl pathways allow modular substitution but require careful control of reaction conditions to avoid side products like over-alkylation.

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving molecular geometry . For preliminary analysis, nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : Methoxy groups typically resonate at δ 3.8–4.0 ppm, while methyl groups on the pyridine ring appear at δ 2.3–2.5 ppm.

- ¹³C NMR : The methoxy carbon appears at δ 50–55 ppm, and the methyl carbon at δ 20–25 ppm.

Discrepancies in spectroscopic data (e.g., unexpected splitting) may indicate impurities or isomerization, necessitating further purification or computational validation .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but poorly soluble in water. Stability tests under varying pH (e.g., 2–12) and temperature (4°C to 40°C) show degradation above 60°C, requiring storage at room temperature in inert atmospheres . Reactivity with strong acids/bases necessitates compatibility testing before designing reactions .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : The methoxy group acts as an electron-donating substituent, enhancing the pyridine ring’s basicity and facilitating coordination to transition metals (e.g., Cu²⁺, Ni²⁺). However, steric hindrance from the methyl group at the 6-position can limit ligand flexibility in forming stable complexes. Comparative studies with analogs (e.g., 6-methoxy-2,2'-bipyridine) reveal reduced catalytic activity in ethylene oligomerization due to restricted metal-ligand geometry . Computational modeling (DFT) is recommended to predict coordination behavior before experimental trials.

Q. What experimental strategies resolve contradictions in spectroscopic data for this compound derivatives?

Q. How can researchers optimize the catalytic efficiency of this compound in asymmetric synthesis?

- Methodological Answer : Ligand design plays a critical role. For example, introducing chiral auxiliaries (e.g., phosphinitooxazoline groups) adjacent to the methoxy moiety can enhance enantioselectivity in nickel-catalyzed reactions . Screening reaction parameters (solvent polarity, temperature, and metal/ligand ratio) using Design of Experiments (DoE) methodologies is advised. Recent studies show that ethylene oligomerization yields improve with 1:1.2 Ni/ligand ratios in toluene at 60°C .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

- Methodological Answer : Key challenges include controlling exothermic reactions during alkylation and minimizing byproducts (e.g., di-methylated species). Strategies:

- Use flow chemistry for precise temperature control during halogen displacement reactions .

- Implement inline purification (e.g., flash chromatography or distillation) to isolate the target compound.

Pilot-scale studies report 15–20% yield loss during scale-up due to side reactions, necessitating iterative optimization .

Data Contradictions and Gaps

Q. Why do toxicity and ecotoxicological data for this compound remain incomplete in current literature?

- Methodological Answer : Most studies focus on synthetic applications rather than toxicological profiling. Limited data from Safety Data Sheets (SDS) indicate unknown acute toxicity, requiring researchers to adopt precautionary measures (e.g., PPE, fume hoods) . Collaborative efforts with toxicology labs are recommended to fill these gaps, using in vitro assays (e.g., Ames test) as a starting point .

Q. How do discrepancies in reported melting points for this compound derivatives arise, and how can they be reconciled?

- Methodological Answer : Variations in melting points (e.g., 29–31°C for 5-amino-2-methoxypyridine vs. literature values) often stem from polymorphic forms or impurities . Recrystallization in different solvents (e.g., hexane vs. ethanol) and differential scanning calorimetry (DSC) can identify stable polymorphs. Reporting solvent systems and heating rates in publications is critical for reproducibility .

Methodological Recommendations

- Structural Analysis : Combine X-ray crystallography (SHELX) with DFT calculations for accurate bond-length and angle predictions .

- Synthetic Optimization : Employ high-throughput screening for catalyst and solvent selection .

- Data Validation : Cross-reference spectroscopic data with computational tools (e.g., PubChem, NIST Chemistry WebBook) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.